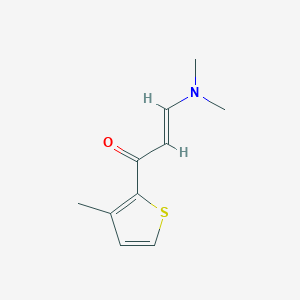

3-(Dimethylamino)-1-(3-methylthiophen-2-yl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Dimethylamino)-1-(3-methylthiophen-2-yl)prop-2-en-1-one, also known as 3-DMA, is a synthetic compound that has been studied for its potential applications in various scientific fields. It has been found to have a wide range of effects, including a variety of biochemical and physiological effects, as well as potential applications in laboratory experiments.

Applications De Recherche Scientifique

Structural Analysis and Crystal Properties :

- This compound has been analyzed for its crystal structure and properties. Molecules of this compound link through hydrogen bonds, forming inversion dimers and stacking along the c-axis through C-H⋯π interactions (Ghorab et al., 2012).

Synthesis of Heterocyclic Systems :

- It has been used in the synthesis of various heterocyclic systems like pyrido[1,2-a]pyrimidin-4-ones, thiazolo[3,2-a]pyrimidin-5-ones, and pyrido[1,2-a]pyridin-4-ones (Selič et al., 1997).

Antileukemia Activity :

- Compounds derived from this molecule have been investigated for their antileukemia activity, particularly the thiosemicarbazide derivatives (Popuşoi et al., 2014).

Preparation and Reactivity Studies :

- The preparation, structure, and reactivity of derivatives of this compound have been explored, providing insights into its potential applications in synthetic chemistry (Koch et al., 1990).

Development of Fluorescent Probes :

- This compound has been incorporated into the development of fluorescent probes for detecting metal ions and amino acids in aqueous solutions (Guo et al., 2014).

Proton Acceptance in Hydrogen Bonds :

- Its carbonyl units, due to the electron-donating effects of terminal dimethylamino groups, serve as excellent proton acceptors, forming intra- and intermolecular hydrogen bonds (Pleier et al., 2003).

Structural Elucidation and Hirshfeld Surface Analysis :

- The compound has been characterized by spectroscopic techniques and confirmed by X-ray diffraction, with a focus on analyzing intermolecular interactions in its crystal structure (Shivalingegowda et al., 2017).

Chemosensor Development :

- It has been used in the development of chemosensors for the detection of metal ions like Fe+3, demonstrating its potential in analytical chemistry (Singh et al., 2014).

Nonlinear Optical Properties :

- Derivatives of this compound have been investigated for their nonlinear optical properties, suggesting their potential use in optical device applications (Rahulan et al., 2014).

Synthesis of Biologically Active Compounds :

- It serves as an important intermediate in the synthesis of various biologically active compounds, including those with potential anticancer properties (Zou et al., 2018).

Synthesis of Novel Heterocycles :

- The compound has been utilized in the synthesis of novel heterocyclic compounds, demonstrating its versatility in organic synthesis (Darweesh et al., 2016).

Mechanistic Analysis in Cycloaddition Reactions :

- Its derivatives have been studied for their mechanisms and regioselectivity in 1,3-dipolar cycloaddition reactions, highlighting its significance in understanding reaction dynamics (Moeinpour & Khojastehnezhad, 2015).

Propriétés

IUPAC Name |

(E)-3-(dimethylamino)-1-(3-methylthiophen-2-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-8-5-7-13-10(8)9(12)4-6-11(2)3/h4-7H,1-3H3/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPADGKZEMJAKN-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)C=CN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)C(=O)/C=C/N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819005 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(Dimethylamino)-1-(3-methylthiophen-2-yl)prop-2-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride](/img/structure/B2515596.png)

![N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B2515600.png)

![N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2515603.png)

![1-[4-(3,3-Difluoroazetidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2515605.png)

![N-Methyl-N-[(3-methylimidazol-4-yl)methyl]prop-2-enamide](/img/structure/B2515608.png)

![2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine](/img/structure/B2515609.png)

![Ethyl 2-[8-(2-furylmethyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetate](/img/structure/B2515612.png)